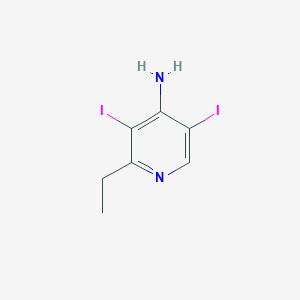

2-Ethyl-3,5-diiodopyridin-4-amine

Description

2-Ethyl-3,5-diiodopyridin-4-amine is a halogenated pyridine derivative featuring an ethyl group at the 2-position and iodine atoms at the 3- and 5-positions on the pyridine ring. The compound is primarily utilized as a pharmaceutical intermediate, as indicated by its inclusion in chemical product catalogs specializing in high-purity standards . Its structural uniqueness lies in the combination of iodine’s heavy halogen properties and the ethyl group’s steric and electronic effects, which may influence reactivity, solubility, and biological activity. However, detailed experimental data on its physicochemical properties (e.g., melting point, solubility) or pharmacological applications remain scarce in publicly available literature.

Properties

IUPAC Name |

2-ethyl-3,5-diiodopyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8I2N2/c1-2-5-6(9)7(10)4(8)3-11-5/h3H,2H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUEWMMSRYMLUTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C(=C1I)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and General Approach

The synthesis often begins with a suitably substituted pyridine, such as 2-ethylpyridine or 2-ethyl-3,5-dihalopyridine, which undergoes further functionalization.

- Ethyl substitution at position 2 is usually introduced via alkylation or starting from 2-ethylpyridine.

- Iodination at positions 3 and 5 is achieved through directed metalation or electrophilic iodination strategies.

- Amination at position 4 is typically performed by nucleophilic substitution or ammonolysis of halogenated intermediates.

Electrophilic Iodination of Pyridine Derivatives

Selective iodination is a critical step. According to literature on pyridine functionalization, electrophilic iodination can be directed by existing substituents or by metalation techniques:

- Use of lithium diisopropylamide (LDA) or other strong bases to generate metalated intermediates at desired positions, followed by quenching with iodine, yields iodopyridines with high regioselectivity.

- For example, 3,5-diiodopyridine derivatives can be obtained by treating pyridine esters or nitriles with metalating agents followed by iodine quenching, achieving yields ranging from 30% to 65% depending on conditions.

Amination via Ammonolysis or Nucleophilic Substitution

Amination at the 4-position of halogenated pyridines can be performed by:

- Treating 2-chloro-3,5-diiodopyridine with ammonia or ammonium salts at elevated temperatures, which replaces the chlorine atom with an amino group to form 2-ethyl-3,5-diiodopyridin-4-amine.

- This method exploits the higher reactivity of the chlorine substituent at position 4, allowing selective substitution without disturbing the iodine atoms at positions 3 and 5.

Metalation and Cross-Coupling Approaches

Advanced synthetic routes involve:

- Directed ortho-metalation (DoM) of pyridine derivatives to install iodine atoms at desired positions.

- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to introduce amino groups or alkyl substituents after iodination.

These methods allow for modular and efficient synthesis of polyfunctionalized pyridines, including 2-ethyl-3,5-diiodopyridin-4-amine.

Representative Preparation Procedure (Based on Literature)

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-Ethylpyridine | Starting material | - | Commercially available or synthesized via alkylation |

| 2 | Directed metalation with LDA or TMP-CdLi | Metalation at 3,5 positions | - | Performed in THF at low temperature |

| 3 | Iodine quenching | Electrophilic iodination | 30-65 | Yields depend on conditions and substrate |

| 4 | Treatment with ammonia or ammonium salts | Amination at 4-position | 40-80 | Elevated temperatures (e.g., 150-180°C) |

| 5 | Purification | Recrystallization or chromatography | - | Achieves high purity (>99%) |

Detailed Research Findings and Notes

Selective Amination: The amination of 2-chloro-3,5-diiodopyridine to 2-ethyl-3,5-diiodopyridin-4-amine is well-documented, with the chlorine atom being selectively replaced by an amino group under ammonolysis conditions.

Regioselective Iodination: Metalation followed by iodine quenching is effective for introducing iodine atoms at the 3 and 5 positions, as these positions are ortho and para to the directing groups and metalation sites.

Reaction Conditions: Elevated temperatures (120-160°C) and inert atmosphere (nitrogen protection) are commonly employed to improve yields and selectivity.

Yields and Purity: Overall yields for the multi-step synthesis can range from moderate to high (40-83%), with final products typically purified to >99% purity by recrystallization and HPLC analysis.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-3,5-diiodopyridin-4-amine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering the oxidation state of the nitrogen or carbon atoms in the pyridine ring.

Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atoms are replaced by carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products: The major products depend on the specific reaction but can include various substituted pyridines, amines, and complex organic molecules.

Scientific Research Applications

2-Ethyl-3,5-diiodopyridin-4-amine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.

Biological Studies: It is used in the synthesis of biologically active molecules for studying enzyme interactions and cellular processes.

Mechanism of Action

The mechanism of action of 2-Ethyl-3,5-diiodopyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The iodine atoms can enhance the compound’s ability to form halogen bonds, which are crucial in biological recognition processes.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Gaps

- Experimental Data: Limited studies exist on the synthesis, stability, or bioactivity of 2-ethyl-3,5-diiodopyridin-4-amine. Computational models (e.g., DFT) are recommended to predict its behavior .

- Biological Potential: Structural parallels with methylpyrazines suggest possible receptor interactions, but empirical validation is required .

- Industrial Demand : Both ethyl- and chloro-substituted diiodopyridines are prioritized in pharmaceutical catalogs, indicating their relevance in drug development .

Biological Activity

2-Ethyl-3,5-diiodopyridin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of 2-Ethyl-3,5-diiodopyridin-4-amine is C8H9I2N, featuring a pyridine ring substituted with two iodine atoms and an ethyl group. Its structural characteristics contribute to its biological properties.

Antimicrobial Properties

Research indicates that 2-Ethyl-3,5-diiodopyridin-4-amine exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, which may be mediated through specific signaling pathways.

The biological activity of 2-Ethyl-3,5-diiodopyridin-4-amine can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell cycle regulation, leading to reduced cell proliferation.

- Receptor Binding : It may bind to specific receptors on cell membranes, altering downstream signaling pathways.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of 2-Ethyl-3,5-diiodopyridin-4-amine against several bacterial strains. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This study indicates that the compound has varying degrees of effectiveness against different bacteria, with Staphylococcus aureus being the most susceptible.

Study 2: Anticancer Activity

Another research effort focused on the anticancer properties of 2-Ethyl-3,5-diiodopyridin-4-amine. The findings are presented in Table 2.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 µM |

| HeLa (Cervical Cancer) | 20 µM |

| A549 (Lung Cancer) | 25 µM |

These results suggest that the compound has potent anticancer activity across multiple cancer types, with MCF-7 cells being particularly sensitive.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.